

Application Notes and Protocols for the Mass Spectrometric Characterization of Rhizocticin A

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Compound of Interest

Compound Name: *Rhizocticin A*

Cat. No.: *B1680592*

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Introduction

Rhizocticin A is a phosphono-oligopeptide antibiotic produced by the bacterium *Bacillus subtilis*. It exhibits antifungal properties, making it a molecule of interest for researchers in drug discovery and development. Structurally, **Rhizocticin A** is L-arginyl-L-2-amino-5-phosphono-3Z-pentenoic acid. Mass spectrometry is a powerful analytical technique for the characterization of such novel compounds, providing information on molecular weight, structure, and purity. These application notes provide a comprehensive overview and detailed protocols for the characterization of **Rhizocticin A** using mass spectrometry.

Molecular and Chemical Properties of Rhizocticin A

A summary of the key chemical properties of **Rhizocticin A** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₂ N ₅ O ₆ P	PubChem
Molecular Weight	351.30 g/mol	PubChem[1]
Monoisotopic Mass	351.13077044 Da	PubChem[1]
IUPAC Name	(Z,2S)-2-[[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-phosphonopent-3-enoic acid	PubChem

Mass Spectrometric Analysis of Rhizocticins

Direct mass spectrometric data for **Rhizocticin A** is not widely available in the public domain. However, the closely related analogue, Rhizocticin B, has been characterized by Liquid Chromatography-Mass Spectrometry (LC-MS), and its fragmentation pattern provides a valuable reference for the analysis of **Rhizocticin A**. Rhizocticin B is a tripeptide, containing an additional valine residue compared to **Rhizocticin A**.

Liquid Chromatography-Mass Spectrometry (LC-MS) of Rhizocticin B

A study on the biosynthesis of rhizocticins heterologously produced Rhizocticin B in *B. subtilis* 168 and analyzed the compound by LC-MS.[2] The fragmentation of the parent ion of Rhizocticin B was reported, providing insights into the characteristic fragmentation of this class of phosphono-oligopeptides.[2]

Table 1: Key Mass Spectrometry Data for Rhizocticin B

Parameter	Value	Reference
Molecular Formula	C ₁₆ H ₃₁ N ₆ O ₇ P	PubChem[3]
Molecular Weight	450.43 g/mol	PubChem[3]
Parent Ion (m/z)	Not explicitly stated, but fragmentation is shown	Borisova et al., 2010[2]
Key Fragment Ions (m/z)	Labeled in fragmentation diagram	Borisova et al., 2010[2]

Experimental Protocols

The following protocols are designed to provide a starting point for the mass spectrometric analysis of **Rhizocticin A**. Optimization may be required based on the specific instrumentation and sample purity.

Protocol 1: Sample Preparation

Given that **Rhizocticin A** is a hydrophilic phosphono-oligopeptide, careful sample preparation is crucial for successful mass spectrometric analysis.

- Solubilization: Dissolve the purified **Rhizocticin A** in a solvent compatible with electrospray ionization (ESI), such as a mixture of water, acetonitrile, and a small amount of formic acid (e.g., 50:50:0.1 v/v/v water:acetonitrile:formic acid).
- Desalting: If the sample contains high concentrations of salts, desalting is necessary to prevent ion suppression. This can be achieved using a C18 solid-phase extraction (SPE) cartridge or a ZipTip®.
 - Equilibrate the C18 material with an appropriate organic solvent (e.g., methanol or acetonitrile).
 - Wash with an aqueous solution (e.g., 0.1% formic acid in water).
 - Load the sample.
 - Wash again with the aqueous solution to remove salts.

- Elute the desalted **Rhizoctin A** with a higher concentration of organic solvent (e.g., 70% acetonitrile with 0.1% formic acid).
- Concentration: If necessary, concentrate the sample to an appropriate level for MS analysis using a vacuum centrifuge.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the separation and fragmentation of **Rhizoctin A**.

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole) equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A reversed-phase C18 column suitable for the separation of polar molecules.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-5 min: 2% B
 - 5-25 min: 2-50% B
 - 25-30 min: 50-95% B
 - 30-35 min: 95% B
 - 35-40 min: 95-2% B
 - 40-45 min: 2% B
- Flow Rate: 0.3 mL/min.

- Injection Volume: 5-10 μL .
- Mass Spectrometer Settings (Positive Ion Mode):
 - Ion Source: Electrospray Ionization (ESI)
 - Capillary Voltage: 3.5 kV
 - Drying Gas Temperature: 300 $^{\circ}\text{C}$
 - Drying Gas Flow: 8 L/min
 - Nebulizer Pressure: 35 psi
 - Scan Range (MS1): m/z 100-1000
 - MS/MS Fragmentation: Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

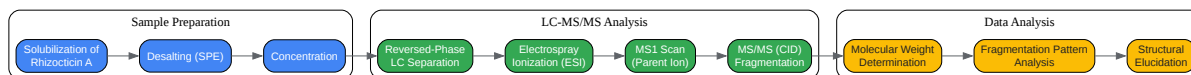
Data Presentation

Table 2: Predicted m/z Values for **Rhizoctin A** Adducts

Adduct	Predicted m/z
[M+H] ⁺	352.1381
[M+Na] ⁺	374.1200
[M+K] ⁺	390.1039

Visualizations

Experimental Workflow

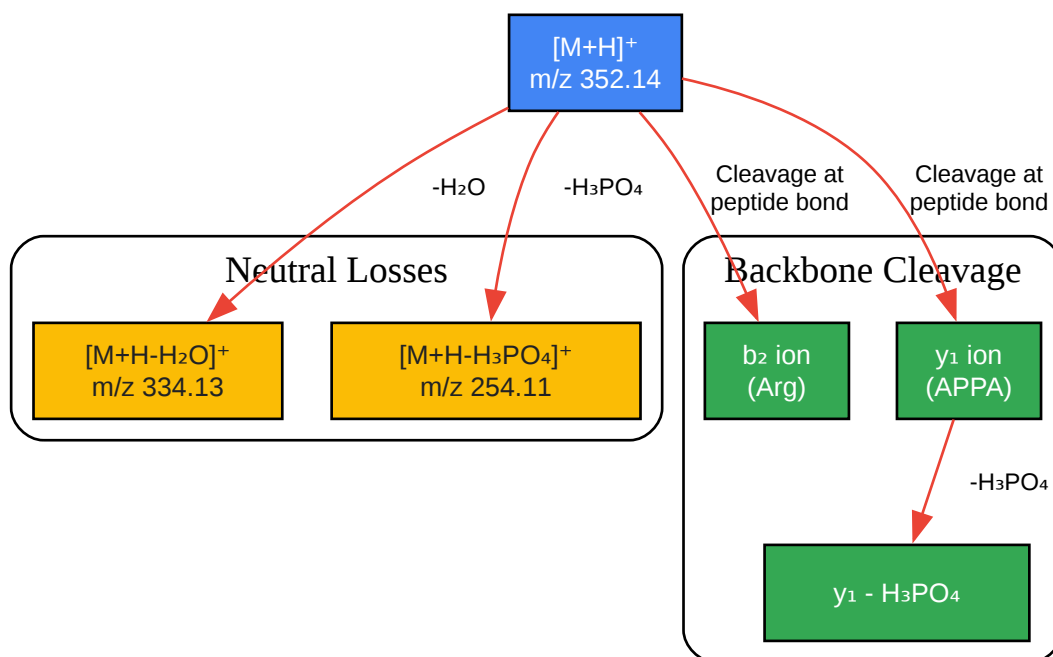


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Caption: Experimental workflow for the mass spectrometric characterization of **Rhizoctin A**.

Proposed Fragmentation Pathway of Rhizoctin A

The fragmentation of phosphopeptides is known to be influenced by the labile phosphate group.[1] Based on the principles of peptide fragmentation and the data available for Rhizoctin B, a proposed fragmentation pathway for **Rhizoctin A** is presented below. The fragmentation is expected to involve neutral losses of water and phosphoric acid, as well as cleavages along the peptide backbone (b and y ions).



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Caption: Proposed fragmentation pathway for **Rhizoctin A** in positive ion ESI-MS/MS.

Conclusion

The characterization of novel bioactive compounds like **Rhizocticin A** is a critical step in the drug discovery pipeline. Mass spectrometry, particularly LC-MS/MS, offers the sensitivity and structural information required for this purpose. While direct experimental data for **Rhizocticin A** is limited, the analysis of its close analogue, Rhizocticin B, provides a solid foundation for developing analytical methods. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to effectively characterize **Rhizocticin A** and other related phosphono-oligopeptides.

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